molecular formula C10H22O2Sn B1628406 2,2-Dibutyl-1,3,2-dioxastannolane CAS No. 3590-59-8

2,2-Dibutyl-1,3,2-dioxastannolane

Cat. No. B1628406
CAS RN: 3590-59-8
M. Wt: 292.99 g/mol
InChI Key: STWBEJNHFFEKHC-UHFFFAOYSA-N
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Patent
US06545112B2

Procedure details

24.98 g (0.1 mol) of dibutyltin oxide and 6.21 g (0.1 mol) of ethylene glycol were introduced into a 500 ml reaction vessel equipped with a Dean-Stark device, and the atmosphere in the reaction vessel was replaced by argon. 250 ml of benzene was added, and the mixture was dehydrated by azeotropic distillation at 93° C. and stirred for 4 hours during which it became an uniform solution. Then, the solution was filtered while it was hot. The benzene was distilled off under reduced pressure, and the resulting white solids were dried at 60° C. for 3 hours in vaccuo to give 1,1-dibutylstanna-2,5-dioxacyclopentane, 27.6 g (94.2% yield).
Quantity
24.98 g
Type
reactant
Reaction Step One
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[CH2:11](O)[CH2:12][OH:13]>C1C=CC=CC=1>[CH2:1]([Sn:5]1([CH2:6][CH2:7][CH2:8][CH3:9])[O:13][CH2:12][CH2:11][O:10]1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
24.98 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)=O
Name
Quantity
6.21 g
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 4 hours during which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark device
DISTILLATION
Type
DISTILLATION
Details
the mixture was dehydrated by azeotropic distillation at 93° C.
FILTRATION
Type
FILTRATION
Details
Then, the solution was filtered while it
DISTILLATION
Type
DISTILLATION
Details
The benzene was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting white solids were dried at 60° C. for 3 hours in vaccuo
Duration
3 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCC)[Sn]1(OCCO1)CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.